molecular formula C13H13N3O2 B13962535 (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate CAS No. 1082208-24-9

(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate

Cat. No.: B13962535
CAS No.: 1082208-24-9
M. Wt: 243.26 g/mol
InChI Key: LUTPNWCDKYDJDS-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is a chemical compound that features a triazole ring, a phenyl group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate typically involves the reaction of a triazole derivative with a suitable acrylate ester. One common method is the use of a Mitsunobu reaction, which involves the reaction of an alcohol with a triazole derivative in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification methods that are optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the triazole or phenyl groups with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is unique due to its combination of a triazole ring and a phenylacrylate ester, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry .

Properties

CAS No.

1082208-24-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

methyl (E)-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)12(8-16-10-14-9-15-16)7-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3/b12-7+

InChI Key

LUTPNWCDKYDJDS-KPKJPENVSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/CN2C=NC=N2

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CN2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.